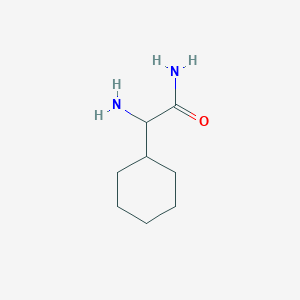

2-Amino-2-cyclohexylacetamide

Description

Contextual Significance in Organic and Medicinal Chemistry Research

In the landscape of chemical synthesis, the development of novel molecular frameworks is crucial for advancing drug discovery and materials science. 2-Amino-2-cyclohexylacetamide, often encountered in its hydrochloride salt form for improved stability and solubility, serves as a key starting material in the synthesis of a variety of organic molecules. masterorganicchemistry.comnih.gov Its structure is particularly relevant in medicinal chemistry, where the introduction of amino and amide functionalities can significantly influence the biological activity of a compound. nih.gov Researchers have utilized compounds with this structural motif in studies related to neuropharmacology, exploring their potential to modulate neurotransmitter systems. masterorganicchemistry.com The cyclohexyl group provides a lipophilic character, which can be advantageous for crossing biological membranes, a desirable property in drug design.

The true potential of this compound as a synthetic precursor is often highlighted by the extensive research conducted on its closely related analogue, 2-cyano-N-cyclohexylacetamide. The cyano group in this precursor is a versatile functional group that can be readily converted into a primary amine, thus providing a direct synthetic route to this compound. The numerous transformations of 2-cyano-N-cyclohexylacetamide into complex heterocyclic systems underscore the synthetic utility of the core cyclohexylacetamide scaffold. Current time information in Bangalore, IN.nih.govnih.gov

Role as a Versatile Chemical Building Block and Intermediate

The utility of this compound as a versatile chemical building block stems from the reactivity of its primary amine and acetamide (B32628) groups. The primary amine can participate in a wide array of chemical reactions, including N-alkylation, N-acylation, and the formation of imines and Schiff bases. These reactions allow for the straightforward introduction of diverse substituents, enabling the generation of large libraries of compounds for screening in drug discovery programs.

The synthesis of this compound can be envisioned through established organic chemistry methodologies. One plausible route is the reduction of its cyano-analogue, 2-cyano-N-cyclohexylacetamide. This transformation can be achieved through catalytic hydrogenation, a common and efficient method for converting nitriles to primary amines. Another classical approach is the Strecker amino acid synthesis, which involves the reaction of a ketone or aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.org

The research surrounding 2-cyano-N-cyclohexylacetamide provides a clear blueprint for the potential applications of this compound. For instance, 2-cyano-N-cyclohexylacetamide has been shown to be a key precursor in the synthesis of various heterocyclic compounds, including pyrazole (B372694), pyrimidine (B1678525), and thiazole (B1198619) derivatives. nih.govnih.govmdpi.com These heterocyclic motifs are prevalent in many biologically active molecules, and the ability to readily access them from a common starting material is highly valuable.

For example, the reaction of 2-cyano-N-cyclohexylacetamide with various reagents can lead to the formation of complex fused heterocyclic systems. These reactions often proceed through initial activation of the methylene (B1212753) group adjacent to the cyano group, followed by cyclization reactions with appropriate binucleophiles. The subsequent conversion of the cyano group to an amino group would yield derivatives of this compound incorporated into these diverse heterocyclic frameworks.

Below are interactive data tables summarizing some of the reported reactions involving the precursor 2-cyano-N-cyclohexylacetamide, illustrating the types of transformations that this chemical scaffold can undergo.

Table 1: Synthesis of Pyrazole and Pyrimidine Derivatives from 2-cyano-N-cyclohexylacetamide

| Product | Reagents and Conditions | Reaction Type | Reference |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | N,N-dimethylformamide dimethylacetal (DMF-DMA), microwave irradiation | Condensation | nih.gov |

| Pyrazole derivatives | (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, hydrazine (B178648) derivatives | Cyclocondensation | nih.gov |

| 2,4-diaminopyrimidine derivative | (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, guanidine | Cyclocondensation | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, amino pyrazoles | Cyclocondensation | nih.gov |

Table 2: Synthesis of Thiophene (B33073) and Thiazole Derivatives from 2-cyano-N-cyclohexylacetamide

| Product | Reagents and Conditions | Reaction Type | Reference |

| Thiophene derivatives | Phenylisothiocyanate, KOH/DMF, α-halo ketones | Gewald-type reaction | mdpi.com |

| 1,3-Thiazole derivatives | Phenylisothiocyanate, KOH/DMF, α-halo ketones | Hantzsch-type synthesis | mdpi.com |

| 1,2,4-Thiadiazole derivatives | Intermediate potassium salt, hydrazonoyl chlorides | Cyclocondensation | mdpi.com |

These examples demonstrate the rich chemistry of the N-cyclohexylacetamide scaffold and strongly suggest that this compound is a similarly valuable and versatile building block for the synthesis of a wide range of functionally diverse molecules with potential applications in medicinal chemistry and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXCIZLMUVKMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Cyclohexylacetamide

General Synthetic Strategies for 2-Amino-2-cyclohexylacetamide and Related Cyclohexylacetamides

General strategies for synthesizing these compounds leverage well-established reactions in organic chemistry, tailored to assemble the target molecule efficiently. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry.

A common approach begins with readily available cyclohexane (B81311) derivatives. For instance, cyclohexylamine (B46788) can serve as a key starting material. nih.gov In this strategy, the cyclohexane ring is the foundational unit upon which the amino acetamide (B32628) side chain is constructed. Another potential starting point involves using a protected trans-aminocyclohexane carboxylic acid, which already contains both the cyclohexane ring and a protected amino group, setting the stage for subsequent amide formation. google.com

The introduction of the amine and acetamide groups is a critical phase of the synthesis. A highly effective method involves the coupling of an N-protected amino acid with cyclohexylamine. For example, N-Boc glycine (B1666218) can be coupled with cyclohexylamine using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as triethylamine. nih.gov This reaction forms the amide bond, yielding an intermediate, tert-butyl (2-(cyclohexylamino)-2-oxoethyl)carbamate. The final step is the removal of the Boc (tert-Butoxycarbonyl) protecting group, typically with an acid like trifluoroacetic acid (TFA), to expose the primary amine and yield the target compound, 2-Amino-N-cyclohexylacetamide. nih.gov

Catalytic hydrogenation offers a powerful method for synthesizing cyclohexylamides from aromatic precursors. wikipedia.org This process involves the reduction of an aromatic ring to a cyclohexane ring. For example, studies on the hydrogenation of paracetamol (4-acetamidophenol) over carbon-supported ruthenium catalysts have shown the formation of N-cyclohexylacetamide as a secondary product through the hydrogenolysis of the hydroxyl group. researchgate.net

This suggests a viable synthetic route where an aromatic analogue, such as 2-amino-N-phenylacetamide, could be synthesized first and then subjected to catalytic hydrogenation to saturate the phenyl ring. Various catalytic systems can be employed, including palladium on carbon (Pd/C) with hydrogen gas. organic-chemistry.org Alternatively, transfer hydrogenation, which uses hydrogen donors like isopropanol (B130326) or formic acid in the presence of ruthenium or rhodium catalysts, can be used under milder conditions, avoiding the need for high-pressure hydrogen gas. wikipedia.orgutrgv.edu The choice of catalyst and conditions is crucial for achieving high yields and selectivity. researchgate.net

The synthesis of 2-Amino-N-cyclohexylacetamide is inherently a multi-step process that requires careful planning. youtube.comchemistrydocs.com A well-documented sequence involves the coupling of a protected amino acid with cyclohexylamine, followed by deprotection. nih.gov

A representative multi-step synthesis is detailed below:

Amide Coupling: N-Boc glycine is dissolved in an anhydrous solvent like DMF, to which HATU, triethylamine, and cyclohexylamine are added. The reaction mixture is stirred to form the protected intermediate. nih.gov

Purification: The crude product is purified using column chromatography. nih.gov

Deprotection: The purified intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the final product, 2-Amino-N-cyclohexylacetamide. nih.gov

| Step | Reactants | Reagents/Solvents | Product | Purpose |

| 1 | N-Boc glycine, Cyclohexylamine | HATU, Triethylamine, DMF | tert-butyl (2-(cyclohexylamino)-2-oxoethyl)carbamate | Formation of the amide bond nih.gov |

| 2 | Crude protected intermediate | Silica Gel (Column Chromatography) | Purified protected intermediate | Isolation of the intermediate nih.gov |

| 3 | Purified protected intermediate | Trifluoroacetic Acid (TFA) | 2-Amino-N-cyclohexylacetamide | Removal of Boc protecting group to yield the final amine nih.gov |

Derivatization Techniques for Analytical and Structural Elucidation

Since this compound and its isomers lack a strong chromophore, they are difficult to detect directly using UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). jasco-global.com Therefore, derivatization is essential for sensitive and accurate analysis.

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is injected into the HPLC column. jasco-global.comshimadzu.com This process converts the amino acid or amine into a derivative with high UV absorbance or fluorescence, enabling sensitive detection. jasco-global.com This technique is widely used for amino acid analysis and is directly applicable to this compound due to its primary amine functionality. shimadzu.com Modern HPLC systems can automate this process, improving reproducibility and throughput. shimadzu.comnih.gov

Several reagents are commonly used for this purpose:

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent, used in the AccQ•Tag method, reacts with both primary and secondary amines to form stable, fluorescent derivatives that can be separated by reversed-phase HPLC. waters.com

o-phthalaldehyde (B127526) (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol to yield highly fluorescent isoindole derivatives. It is a popular choice for automated pre-column derivatization. jasco-global.comshimadzu.com However, OPA does not react with secondary amines. jasco-global.com

9-fluorenylmethyl chloroformate (FMOC): FMOC reacts with both primary and secondary amines to form stable, fluorescent adducts. It is often used in combination with OPA to enable the analysis of all amino acids, including secondary ones like proline. shimadzu.comjasco-global.com

| Derivatizing Agent | Target Functionality | Detection Method | Key Features |

| AQC | Primary and Secondary Amines | Fluorescence | Forms stable derivatives; part of a comprehensive analysis kit. waters.com |

| OPA | Primary Amines | Fluorescence | Fast reaction at room temperature; ideal for automation. jasco-global.comshimadzu.com |

| FMOC | Primary and Secondary Amines | Fluorescence | Reacts with a broader range of amines than OPA; often used in conjunction with it. shimadzu.comjasco-global.com |

Post-column Derivatization Methodologies

In high-performance liquid chromatography (HPLC), the detection of amino acids and their derivatives, which often lack a chromophore, necessitates derivatization. myfoodresearch.com Post-column derivatization (PCD) is a technique where the analyte is modified after separation from the chromatographic column, enhancing its detectability. myfoodresearch.comactascientific.com This method is advantageous as it minimizes interference from the sample matrix. myfoodresearch.com For amino compounds like this compound, common PCD reagents include ninhydrin, o-phthalaldehyde (OPA), and fluorescamine. actascientific.compickeringlabs.com These reagents react with the primary amine group to yield highly fluorescent or colored products, significantly improving detection sensitivity and selectivity. myfoodresearch.comactascientific.com

The reaction conditions for PCD are optimized to ensure rapid and complete derivatization. For instance, OPA reacts with primary amines in the presence of a thiol to form a fluorescent adduct. myfoodresearch.com The choice of reagent and reaction conditions can be tailored to the specific analytical needs. Integrated HPLC systems can automate the PCD process, ensuring reproducibility and high throughput. pickeringlabs.com

Silylation Strategies for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique, but it requires the analytes to be volatile and thermally stable. sigmaaldrich.com The polar nature of amino amides like this compound, due to the presence of -NH2 and -CONH2 groups, makes them unsuitable for direct GC analysis. sigmaaldrich.com Silylation is a common derivatization technique used to increase the volatility and thermal stability of such compounds. sigmaaldrich.comresearchgate.net This process involves replacing the active hydrogens on the polar functional groups with a nonpolar trimethylsilyl (B98337) (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com MTBSTFA is often preferred as it forms more stable derivatives that are less sensitive to moisture. sigmaaldrich.com The derivatization reaction is typically carried out by heating the analyte with the silylating agent in a suitable solvent. sigmaaldrich.com The resulting silylated derivative of this compound can then be readily analyzed by GC-mass spectrometry (GC-MS), allowing for its quantification and structural confirmation. sigmaaldrich.com However, silylation methods can be sensitive to moisture and may require careful optimization of reaction conditions to achieve complete derivatization. sigmaaldrich.commdpi.com

Application of this compound as a Precursor in Heterocyclic Compound Synthesis

The structural features of this compound, particularly the presence of a reactive primary amine and an amide group, make it a valuable starting material for the synthesis of various heterocyclic compounds.

Synthesis of Pyrazole (B372694) and Imidazopyrazole Derivatives

While direct synthesis from this compound is not extensively documented in the provided results, the closely related 2-cyano-N-cyclohexylacetamide is a key precursor for pyrazole synthesis. eurjchem.comresearchgate.netresearchgate.net This suggests that conversion of the amide in this compound to a nitrile group would open up similar synthetic pathways. For instance, 2-cyano-N-cyclohexylacetamide reacts with hydrazonoyl chlorides in a basic medium to yield amino pyrazole derivatives. eurjchem.comresearchgate.net Another route involves the reaction of the cyanoacetamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminonitrile intermediate, which upon treatment with hydrazine (B178648) derivatives, cyclizes to form pyrazoles. researchgate.net The synthesis of pyrazoles can also be achieved through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents, which could potentially be derived from this compound. mdpi.comnih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-Cyano-N-cyclohexylacetamide | Hydrazonoyl chloride | Amino pyrazole derivative | eurjchem.com, researchgate.net |

| 2-Cyano-N-cyclohexylacetamide | DMF-DMA, Hydrazine derivatives | Pyrazole derivatives | researchgate.net |

| Acetylenic ketones | Hydrazine derivatives | Pyrazoles | mdpi.com |

Formation of Thiophene (B33073) and Thiazole (B1198619) Derivatives

The synthesis of thiophene and thiazole derivatives can be accomplished using precursors derived from acetamide structures. eurjchem.comresearchgate.net Research has shown that 2-cyano-N-cyclohexylacetamide can be used to synthesize thiophene derivatives. eurjchem.comresearchgate.netjournalijar.com The reaction of this precursor with phenylisothiocyanate followed by treatment with α-halo ketones leads to the formation of thiophene derivatives. eurjchem.comresearchgate.net

For thiazole synthesis, a common method is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.commdpi.com While not a direct use of this compound, its structural elements are present in the precursors. For example, a thioamide can be synthesized, which then reacts with an appropriate α-haloketone to form the 2-aminothiazole (B372263) ring. derpharmachemica.commdpi.com

Table 2: Synthesis of Thiophene and Thiazole Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-Cyano-N-cyclohexylacetamide | Phenylisothiocyanate, α-Halo ketones | Thiophene derivative | eurjchem.com, researchgate.net |

Exploration of Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued in synthetic chemistry for their atom economy, simplicity, and ability to rapidly generate complex molecules from simple precursors.

One of the most notable MCRs applicable to the synthesis of N-cyclohexylacetamide derivatives is the Ugi four-component reaction (Ugi-4CR). acs.org The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. uniupo.it In the context of our subject, cyclohexyl isocyanide serves as a key building block. Research has demonstrated the synthesis of complex acetamide structures, such as isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides, starting from Ugi adducts generated using cyclohexyl isocyanide. acs.org For example, a Ugi product derived from 2-iodobenzamide, an aldehyde (paraformaldehyde), an amine, and cyclohexyl isocyanide can undergo subsequent copper-catalyzed intramolecular cyclization to yield these complex heterocyclic acetamides. acs.org The versatility of the Ugi reaction allows for a wide diversity of products, as variations in each of the four starting components can lead to different and potentially bioactive molecules. uniupo.itorganic-chemistry.org

| Component 1 (Acid) | Component 2 (Amine) | Component 3 (Aldehyde) | Component 4 (Isocyanide) | Resulting Scaffold Class |

|---|---|---|---|---|

| 2-Iodobenzamide | Ammonia (B1221849) (or primary amine) | Paraformaldehyde | Cyclohexyl isocyanide | Precursor for Isoquinolin/Isoindolin-yl-acetamides |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. beilstein-journals.orgajgreenchem.com This technology has been successfully applied to the synthesis of derivatives of this compound.

Specifically, derivatives such as 2-cyano-N-cyclohexylacetamide have been used as versatile starting materials for the synthesis of various fused heterocyclic compounds under microwave irradiation. benthamdirect.comresearchgate.net For instance, the reaction of 2-cyano-N-cyclohexylacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave conditions affords (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide in excellent yield and in a very short time. researchgate.net This intermediate can then be used to construct more complex heterocyclic systems. researchgate.netresearchgate.net The use of microwaves in these syntheses is noted for providing excellent yields in short reaction times, highlighting an efficient and green chemistry approach. beilstein-journals.orgajgreenchem.comresearchgate.net

| Starting Material | Reagent | Method | Reaction Time | Yield |

|---|---|---|---|---|

| 2-Cyano-N-cyclohexylacetamide | DMF-DMA | Microwave Irradiation | Minutes | Excellent |

Chemical Reactivity and Reaction Mechanisms of this compound Derivatives

The reactivity of this compound derivatives is characterized by the functional groups present: the primary amine, the cyclohexyl ring, and the acetamide moiety. The amide group, in particular, is central to many chemical transformations.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. pressbooks.pubchemistrytalk.org The reaction proceeds via a two-step mechanism: nucleophilic addition to the electrophilic carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate. libretexts.orgbyjus.com For an amide like this compound, the -NH2 group is the potential leaving group.

While the amide is generally a stable functional group, its derivatives can undergo substitution. For the reaction to proceed, the nucleophile must be stronger than the amide leaving group, or the leaving group's ability to depart must be enhanced, typically by protonation under acidic conditions. pressbooks.pubmasterorganicchemistry.com For example, the hydrolysis of the amide to the corresponding carboxylic acid (2-amino-2-cyclohexylacetic acid) can be achieved under acidic or basic catalysis. In a broader synthetic context, derivatives of N-cyclohexylacetamide can be synthesized via nucleophilic acyl substitution, where a more reactive acyl donor (like an acid chloride or anhydride) reacts with cyclohexylamine. chemistrytalk.org

Knoevenagel Condensation and Michael Addition Reactions

Derivatives of this compound that contain an activated methylene (B1212753) group, such as 2-cyano-N-cyclohexylacetamide, are excellent substrates for Knoevenagel condensation. researchgate.net The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to form a C=C double bond. sigmaaldrich.comwikipedia.org

Research has shown that cyanoacetamide derivatives can react with aromatic aldehydes (e.g., benzaldehyde) in a Knoevenagel condensation to yield the corresponding α,β-unsaturated acrylamide derivative. researchgate.net This newly formed conjugated system is then susceptible to a Michael (1,4-conjugate) addition reaction. researchgate.netnih.gov For instance, the acrylamide derivative can react with a nucleophile like hydrazine hydrate, where the nucleophile adds to the β-carbon of the double bond. researchgate.net This sequential Knoevenagel condensation followed by a Michael addition is a powerful strategy for carbon-carbon and carbon-heteroatom bond formation, leading to more complex molecular structures. researchgate.netd-nb.info

| Reaction Step | Substrate | Reagent | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Cyanoacetamide Derivative | Benzaldehyde | Acrylamide Derivative |

| Michael Addition | Acrylamide Derivative | Hydrazine Hydrate | Substituted Acrylamide |

Cyclization Reactions for Novel Scaffold Formation

The derivatives of this compound are highly valuable precursors for the synthesis of a wide array of novel heterocyclic scaffolds through cyclization reactions. benthamdirect.comresearchgate.netresearchgate.net These reactions often utilize the reactivity of both the cyano and amide functionalities present in derivatives like 2-cyano-N-cyclohexylacetamide.

Following reactions such as Knoevenagel condensation and Michael addition, the resulting intermediates can undergo intramolecular cyclization to form stable ring systems. For example, acrylamide derivatives obtained from 2-cyano-N-cyclohexylacetamide can react with various nitrogen nucleophiles to yield fused heterocyclic compounds. researchgate.net These reactions, often facilitated by microwave irradiation, can produce scaffolds such as pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. benthamdirect.comresearchgate.net In one documented pathway, an acyclic hydrazone derived from a 2-cyano-N-cyclohexylacetamide derivative undergoes intramolecular cyclization upon heating to afford a 4-amino-N-cyclohexyl-pyrazolo[5,1-c] benthamdirect.comresearchgate.netbyjus.comtriazine-3-carboxamide. researchgate.net Furthermore, Ugi adducts containing the N-cyclohexylacetamide moiety have been shown to undergo copper-catalyzed cyclization to form isoquinolin-2(1H)-yl-acetamide structures. acs.org

| Precursor Derivative | Reaction Type | Resulting Heterocyclic Scaffold |

|---|---|---|

| 2-Cyano-N-cyclohexyl-3-acrylamide | Cyclocondensation with N-nucleophiles | Pyrazolo[1,5-a]pyrimidine |

| 2-Cyano-N-cyclohexyl-3-acrylamide | Cyclocondensation with N-nucleophiles | Triazolo[1,5-a]pyrimidine |

| Acyclic hydrazone derivative | Intramolecular Cyclization | Pyrazolo[5,1-c] benthamdirect.comresearchgate.netbyjus.comtriazine |

| Ugi Adduct | Copper-Catalyzed Cyclization | Isoquinolin-2(1H)-yl-acetamide |

Computational and Theoretical Investigations of 2 Amino 2 Cyclohexylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and related properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine electron density, from which molecular properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of a molecule, which corresponds to its most stable three-dimensional structure. mdpi.com This is achieved by finding the arrangement of atoms that minimizes the total electronic energy of the molecule. DFT studies can accurately predict key structural parameters. For 2-Amino-2-cyclohexylacetamide, these calculations would define the precise bond lengths, bond angles, and dihedral angles that characterize its lowest energy state.

Modern DFT calculations have become a reliable tool for predicting molecular geometries, often showing excellent agreement with experimental results where available. nih.gov

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT The following data is an illustrative example of typical results from a DFT calculation and is not derived from a specific published study on this exact molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C-C (cyclohexyl-acetamide) | ~1.54 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | H-N-H (amino) | ~107° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are frequently used to determine the energies of these orbitals and visualize their electron density distributions, identifying the likely sites for nucleophilic and electrophilic attack. researchgate.netmaterialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound The following data is a hypothetical example of typical results from a DFT calculation and is not derived from a specific published study on this exact molecule.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | 1.5 eV |

| HOMO-LUMO Gap (ΔE) | 8.0 eV |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a bond or the bending of a group of atoms.

These theoretical predictions are invaluable for interpreting experimental spectra, allowing for the assignment of observed spectral bands to specific molecular vibrations. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the computational methods and improve agreement with experimental data. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound The following data is an illustrative example of typical results from a vibrational frequency calculation and is not derived from a specific published study on this exact molecule.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | Amino (-NH₂) | ~3400 cm⁻¹ |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3500 cm⁻¹ |

| C-H Stretch | Cyclohexyl | ~2850-2950 cm⁻¹ |

| C=O Stretch | Amide | ~1680 cm⁻¹ |

| N-H Bend | Amino (-NH₂) | ~1600 cm⁻¹ |

Conformational Analysis Studies

This compound possesses significant conformational flexibility, primarily due to the rotation around single bonds and the puckering of the cyclohexyl ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.

For molecules with many flexible bonds, exploring the entire conformational landscape with quantum methods can be computationally expensive. Molecular mechanics (MM) offers a more efficient alternative by using classical physics-based force fields to calculate molecular energies. nih.gov

Monte Carlo (MC) simulations are often used in conjunction with MM. researchgate.net These methods involve generating a large number of random conformational changes and accepting or rejecting them based on their calculated energies. arxiv.org This stochastic approach allows for a broad exploration of the potential energy surface to identify the most stable conformers without being trapped in local energy minima.

The preferred conformation of a molecule can be highly dependent on its environment. In the gas phase or a non-polar solvent, intramolecular forces like steric hindrance and hydrogen bonding dominate. In a polar solvent, intermolecular interactions with solvent molecules become significant and can stabilize conformers that expose polar groups. Computational models can simulate these solvent effects to predict the most likely conformations in solution.

In the solid state, the molecule's conformation is influenced by crystal packing forces, where the molecule arranges itself to maximize favorable intermolecular interactions within the crystal lattice. X-ray crystallography studies on related molecules, such as 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, have shown that the cyclohexyl moiety can adopt specific orientations, such as an extended conformation, to optimize packing. uzh.chmdpi.com Similar computational studies on this compound would seek to predict these preferred solid-state arrangements.

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

Computational Prediction of Ligand-Target Interactions

The prediction of how a ligand, such as a derivative of this compound, interacts with a biological target is a cornerstone of rational drug design. This process involves identifying the binding site of the target protein and then using sophisticated algorithms to position the ligand within this site in a way that maximizes favorable interactions and minimizes unfavorable ones. These interactions are primarily non-covalent and include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Computational programs like AutoDock, Glide, and GOLD are widely used for these predictions. They employ scoring functions to rank the different possible binding poses of a ligand, providing a qualitative assessment of the binding affinity. For instance, in studies of acetamide (B32628) derivatives, molecular docking has been used to identify key amino acid residues involved in the binding process. While specific studies on this compound are not prevalent, research on analogous compounds provides a framework for understanding these interactions. For example, studies on 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide have demonstrated their interaction with various protein receptors, highlighting the importance of the acetamide core in forming hydrogen bonds with the protein backbone.

The visualization of these predicted interactions, often rendered in 3D, allows researchers to comprehend the spatial arrangement of the ligand within the binding pocket and the specific atomic contacts that stabilize the complex. This detailed molecular view is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to the ligand affect its binding affinity and biological activity.

Calculation of Binding Energies

Following the prediction of the binding pose, the calculation of binding energy provides a quantitative measure of the affinity between a ligand and its target. Binding energy is the energy released when a ligand binds to its receptor, and a lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Various computational methods are employed to calculate binding energies, ranging from relatively simple scoring functions used in initial docking screens to more rigorous and computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP). These methods take into account various energetic contributions, including electrostatic and van der Waals interactions, as well as the desolvation penalties upon binding.

In the absence of direct data for this compound, we can look at studies of similar molecules to understand the typical binding energy values. For example, molecular docking studies on 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide against various protein targets have reported binding energies in the range of -5 to -8 kcal/mol. These values are indicative of stable binding interactions.

The following interactive table presents hypothetical binding energy data for derivatives of this compound with a generic protein target, illustrating how such data would be presented in a research context.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -6.5 | ASP 120, TYR 150, LYS 88 |

| N-methyl-2-amino-2-cyclohexylacetamide | -6.8 | ASP 120, TYR 150, PHE 152 |

| 2-Amino-N-benzyl-2-cyclohexylacetamide | -7.2 | TYR 150, PHE 152, TRP 200 |

| 2-Acetylamino-2-cyclohexylacetamide | -6.2 | ASP 120, LYS 88, SER 122 |

This table is illustrative and based on typical values observed for similar compounds in molecular docking studies.

Such data is instrumental in lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds that are predicted to have the highest affinity for the target, thereby increasing the efficiency of the drug discovery process.

Research into Biological Interactions and Mechanisms in Non Human Systems

Investigation of Enzyme Activity Modulation and Inhibition

The unique structure of 2-Amino-2-cyclohexylacetamide and its derivatives allows for effective interaction with various biological systems, making them subjects of interest in drug discovery and development. chemimpex.com These compounds are utilized in biochemical assays to assess enzyme activity, which can provide valuable insights into metabolic pathways and potential drug targets. chemimpex.comchemimpex.com

Biochemical assays are crucial tools for evaluating how a compound affects enzyme activity. inspiralis.com For instance, this compound hydrochloride's high solubility in water makes it an ideal candidate for a variety of biological assays. chemimpex.com Such assays can determine a compound's inhibitory concentration (IC50), which is the concentration required to inhibit 50% of an enzyme's activity. acs.org These in vitro tests are fundamental in the initial stages of drug discovery to identify promising compounds for further investigation. inspiralis.comescholarship.org

The study of enzyme kinetics in these assays helps to understand the mechanism of inhibition, which can be competitive, noncompetitive, or uncompetitive. nih.gov Techniques like fluorescence-based assays and analytical ultracentrifugation are employed to monitor enzyme activity and the formation of enzyme-inhibitor complexes in real-time. acs.orgelifesciences.org The modular nature of some assay systems even allows for the dynamic regulation of enzyme activity by altering the concentration of interacting components. ru.nl

Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comscienceopen.com The inhibition of MAGL is a therapeutic strategy for a range of neurological and neurodegenerative diseases. mdpi.com Research has focused on developing both irreversible and reversible inhibitors of MAGL. mdpi.com

Some inhibitors act by forming a covalent bond with a key amino acid residue in the enzyme's active site, such as serine. scienceopen.comnih.gov For example, certain inhibitors have been shown to form a disulfide bond with a cysteine residue (Cys201) in MAGL. mdpi.com Understanding the three-dimensional structure of MAGL and its inhibitor binding pocket through techniques like X-ray crystallography is crucial for designing potent and selective inhibitors. biorxiv.org Computational methods, such as molecular docking, are also used to predict how these inhibitors will bind to the enzyme and to validate experimental findings. biorxiv.orgnih.gov These studies have revealed that MAGL inhibitors can modulate the endocannabinoid system, which has implications for treating conditions like pain, anxiety, and inflammation. scienceopen.com

Studies on Neurotransmitter Systems and Their Modulation

This compound and its analogs have been investigated for their ability to modulate neurotransmitter systems. chemimpex.comchemimpex.com These compounds can interact with various receptors and enzymes in the brain, influencing the release and signaling of neurotransmitters. For example, some related compounds act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory. Others modulate adenosine (B11128) A1 receptors, which are involved in processes like sleep regulation and neuroprotection.

The study of these interactions is crucial for understanding the mechanisms of action for potential treatments of neurological disorders. chemimpex.com The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets is a key area of research. Molecular modeling and mutagenesis studies help to identify the specific amino acid residues within receptors that are critical for ligand binding and to understand the structural basis for their activity. acs.org

Exploration as a Tool Compound for Elucidating Biological Pathways

Due to its specific interactions with biological targets, this compound and its derivatives can be used as tool compounds to study and elucidate complex biological pathways. chemimpex.com By observing the effects of these compounds on cells or organisms, researchers can gain a better understanding of the roles of specific enzymes or receptors in various physiological and pathological processes.

For instance, selective inhibitors of MAGL have been instrumental in uncovering the role of this enzyme in regulating the endocannabinoid system and its downstream effects on inflammation and neuroinflammation. scienceopen.comresearchgate.net These tool compounds allow for the controlled perturbation of a biological system, enabling researchers to dissect the components of a pathway and understand their interconnections. The development of such specific molecular probes is essential for advancing our knowledge of biology and for the identification of new therapeutic targets.

Antimicrobial Activity Research of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, particularly against Gram-positive bacteria. mdpi.comjchemrev.com In these studies, the minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial efficacy of a compound. mdpi.com

For example, a series of amide derivatives containing a cyclopropane (B1198618) moiety were tested against Staphylococcus aureus, a common Gram-positive bacterium. mdpi.com Several of these compounds demonstrated moderate to good inhibitory activity. mdpi.com Similarly, other research has shown that certain thiazole (B1198619) derivatives exhibit potent activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. jchemrev.comresearchgate.net The structure-activity relationship (SAR) studies are often conducted to understand how different chemical modifications to the parent compound influence its antibacterial potency. jchemrev.com These studies have indicated that the presence of specific functional groups, such as a phenyl ring or particular substituents on it, can significantly enhance the antimicrobial activity against Gram-positive bacteria. jchemrev.comsemanticscholar.org

| Compound/Derivative Class | Gram-Positive Strain | Activity (MIC) | Reference |

| Amide derivatives with cyclopropane | Staphylococcus aureus | 32-128 µg/mL | mdpi.com |

| Thiazole derivatives | Bacillus subtilis | 28.8 µM | jchemrev.com |

| Thiazolin-4-one derivatives | Gram-positive bacteria | - | jchemrev.com |

| Benzoxazole derivatives | S. aureus, S. faecalis, B. subtilis | 12.5 µg/mL | researchgate.net |

Activity against Gram-Negative Bacterial Strains

While specific studies detailing the activity of this compound against Gram-negative bacteria are not extensively documented in publicly available literature, research on structurally related compounds provides insight into the potential antibacterial profile of this chemical class. The core structure, combining a cyclohexyl ring and an acetamide (B32628) group, is a feature in various molecules investigated for antimicrobial properties.

Derivatives of acetamide have demonstrated varied efficacy against Gram-negative organisms. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed them to be generally less effective against Escherichia coli compared to Gram-positive bacteria. plos.org This suggests that the core acetamide scaffold may require specific substitutions to enhance its activity against the more complex cell wall of Gram-negative species.

In other research, hybrid molecules incorporating acetamide moieties have shown more promising results. A series of novel 2-acetamido-2-ylidene-4-imidazole derivatives were tested for antibacterial activity, with one compound, N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide), showing notable effectiveness against Escherichia coli. acs.org Similarly, studies on sulfaguanidine (B1682504) hybrids bearing a 2-cyano-N-cyclohexyl acetamide moiety revealed that the presence of the N-cyclohexyl group could increase activity against Gram-negative strains. nih.gov This highlights the potential positive contribution of the cyclohexyl group to antibacterial potency.

Furthermore, research into dual bacterial topoisomerase II inhibitors identified compounds with a trans-4-(...cyclohexyl)amino}methyl] structure that demonstrated potent activity against various Gram-negative species, including ciprofloxacin-resistant strains of Acinetobacter baumannii and E. coli. plos.org This indicates that the cyclohexyl group can be a key component in scaffolds targeting essential bacterial enzymes.

The data from related compounds suggest that while the basic this compound structure might possess some level of activity, its effectiveness against Gram-negative bacteria would likely be highly dependent on further structural modifications.

Table 1: Antibacterial Activity of Structurally Related Compounds against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | E. coli | Less effective than against Gram-positives | plos.org |

| Sulfaguanidine-pyrid-2-one hybrid with N-cyclohexyl group | Gram-negative strains | Increased activity noted | nih.gov |

| 2-Acetamido-2-ylidene-4-imidazole derivative | E. coli | High activity index (80.0%) | acs.org |

| Benzothiazole-azomethine acetamide derivative | Gram-negative bacteria | Broad spectrum activity reported | pharmacophorejournal.com |

Activity against Fungal Strains (e.g.,Candida albicans)

The antifungal potential of this compound can be inferred from studies on analogous structures, particularly those containing acetamide and cyclohexyl groups. Research on various N-(substituted phenyl)-2-chloroacetamides has indicated moderate effectiveness against the pathogenic yeast Candida albicans. plos.org This suggests that the chloroacetamide scaffold itself has a baseline of antifungal activity that can be modulated by different substitutions.

In a study involving novel benzothiazole (B30560) derivatives, a series of N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide compounds were synthesized and tested against fungal strains. pharmacophorejournal.com The results showed that these compounds possessed a broad spectrum of activity, including against fungi, indicating the utility of the acetamide linker in developing antifungal agents. pharmacophorejournal.com

Investigations into imidazolidine-4-one scaffolds, which can be synthesized from acetamide precursors, have also revealed antifungal properties. acs.org Although some derivatives showed only mild activity, this line of research confirms the relevance of the core structure in the search for new antifungal compounds. acs.org Specifically, certain 2-acetamido-2-ylidene-4-imidazole derivatives were effective against Candida albicans. acs.org

The collective findings from related molecules suggest that this compound could serve as a foundational structure for developing agents with activity against fungal pathogens like Candida albicans.

Table 2: Antifungal Activity of Structurally Related Compounds

| Compound Type | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | C. albicans | Moderately effective | plos.org |

| Benzothiazole-azomethine acetamide derivative | C. albicans, A. niger | Active against tested strains | pharmacophorejournal.com |

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Contexts

Impact of Structural Modifications on Biological Interaction Potency

Structure-activity relationship (SAR) studies of compounds related to this compound reveal that modifications to the cyclohexyl ring, the acetamide linker, and the terminal amino group can significantly influence biological potency.

The cyclohexyl group is a critical component for enhancing biological activity, often by increasing lipophilicity and facilitating better interaction with hydrophobic pockets in biological targets. nih.govnih.gov In a series of sulfaguanidine-pyridine hybrids, the introduction of an N-cyclohexyl group was found to increase antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov Embedding an N-(2-ethylamino) amide into a rigid cyclohexyl scaffold, as seen in U-47700 and its analogs, results in a dramatic improvement in opioid receptor affinity compared to more flexible structures. acs.org This underscores the importance of the ring's conformational rigidity.

Modifications to the acetamide portion also play a crucial role. In studies of pyrimido[5,4-b]indoles, the replacement of a sulfur atom with nitrogen in a thioacetamide (B46855) group significantly altered the activity profile. nih.gov The length and nature of the acyl chain in N-acyl-α-amino ketones, which are related to acetamides, influence their antimicrobial and antibiofilm effects. mdpi.com Furthermore, the presence of the NH group and the carbonyl (C=O) group in the acetamide linker are vital as they can act as hydrogen bond donors and acceptors, which is often critical for binding to biological targets. mdpi.com

The terminal amino group is another key site for modification. In kinase inhibitors with a related structure, modifications at the amine position were shown to enhance selectivity for specific kinases. In some contexts, the presence of a sterically unhindered amino group, such as an N,N-dimethylamino group, greatly enhances binding affinity for certain receptors. acs.org Conversely, incorporating the basic nitrogen into a cyclic system can shift selectivity toward different receptor subtypes. acs.org

Analysis of Pharmacophoric Features for Biological Targets

A pharmacophore model for antimicrobial agents based on the this compound scaffold would likely include several key features derived from SAR studies of analogous compounds. These essential features and their spatial relationships are critical for interaction with biological targets.

The primary pharmacophoric features include:

A Hydrophobic Group: The cyclohexyl ring serves as a crucial hydrophobic feature. chemrxiv.org This bulky, non-polar group often fits into hydrophobic pockets or clefts within enzymes or receptors, contributing significantly to binding affinity. nih.gov The rigidity of the cyclohexyl ring can also be a determining factor for selectivity. acs.org

Hydrogen Bond Acceptors and Donors: The acetamide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). mdpi.comchemrxiv.org The terminal amino group (-NH2) provides additional hydrogen bond donors. These features are essential for forming directional interactions with amino acid residues in a target protein, such as an enzyme's active site.

A Cationic or Positively Ionizable Center: At physiological pH, the terminal primary amine is expected to be protonated, creating a positively charged center. This feature can form important ionic interactions or salt bridges with negatively charged residues (e.g., aspartate or glutamate) in a binding site.

The spatial arrangement of these features is paramount. For example, the distance between the hydrophobic cyclohexyl group and the hydrogen-bonding amide/amine centers dictates how the molecule fits into its target. chemrxiv.org In related opioid compounds, the spatial relationship between the aryl moieties (analogous to the cyclohexyl group in terms of hydrophobicity) and the aminoamide portion is a critical determinant for receptor binding affinity and selectivity. acs.org Deep learning approaches for molecule generation guided by pharmacophores have shown that features like hydrophobic groups and cation centers are essential for desired bioactivity.

Future Research Directions and Emerging Applications

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of structurally precise amino acid derivatives is crucial for their application in various fields. Future research into 2-Amino-2-cyclohexylacetamide is expected to focus on developing more efficient, sustainable, and scalable synthetic routes. Current methodologies for similar chiral amino acids often rely on multi-step processes that may involve protecting groups and stoichiometric reagents.

Advanced approaches could leverage asymmetric catalysis to establish the chiral center directly, thereby reducing step count and improving atom economy. For instance, methods analogous to the stereo-controlled preparation of tailor-made amino acids using Ni(II) complexes of Schiff bases could be adapted. mdpi.com This technique has proven effective for synthesizing a wide array of amino acids and could offer a practical pathway to enantiomerically pure this compound. mdpi.com Furthermore, exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign alternatives to traditional chemical synthesis.

| Potential Synthetic Strategy | Key Features | Advantages | Reference Analogy |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Ni(II) complexes) to induce stereoselectivity. | High enantiomeric excess, reduced reliance on chiral auxiliaries. | Asymmetric synthesis of tailor-made α-amino acids. mdpi.com |

| Biocatalysis | Employment of enzymes (e.g., transaminases) for selective synthesis. | High specificity, mild reaction conditions, environmentally friendly. | Enzymatic synthesis of unnatural amino acids. |

| Flow Chemistry | Continuous processing for improved control, safety, and scalability. | Enhanced reaction efficiency, better heat and mass transfer, easier scale-up. | Continuous flow synthesis of active pharmaceutical ingredients. |

Innovation in Analytical Derivatization Strategies for Complex Mixtures

Accurate detection and quantification of amino compounds in complex biological or environmental matrices often require derivatization to enhance their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). The primary amino group in this compound makes it an ideal candidate for a variety of derivatization strategies aimed at improving chromatographic retention, ionization efficiency, and detection sensitivity.

Future work could focus on developing novel derivatization reagents tailored for amino amides. For example, reagents that introduce a permanently charged moiety or a highly fluorescent tag could significantly lower detection limits. One promising approach involves derivatization with diethyl ethoxymethylenemalonate (DEEMM), which has been successfully used to target amino compounds in plant extracts for analysis by reversed-phase liquid chromatography tandem mass spectrometry (RPLC-MS/MS). nih.gov This strategy allows for the targeted analysis of all compounds that undergo derivatization, providing a comprehensive profile of amino-containing molecules in a sample. nih.gov

| Derivatization Reagent Class | Target Functional Group | Analytical Enhancement | Example |

| Fluorescent Tags | Primary Amine | Increased sensitivity in fluorescence detection. | 9-fluorenyl-methyloxycarbonyl (Fmoc) chloride |

| Chiral Reagents | Primary Amine | Separation of enantiomers. | Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) |

| MS-Enhancing Tags | Primary Amine | Improved ionization efficiency and fragmentation in mass spectrometry. | Diethyl ethoxymethylenemalonate (DEEMM) nih.gov |

Deeper Mechanistic Insights through Advanced Computational Methods

Computational chemistry offers powerful tools to investigate the structural, electronic, and reactive properties of molecules, providing insights that can guide synthetic and application-oriented research. For this compound, advanced computational methods like Density Functional Theory (DFT) can be employed to understand its conformational landscape, intramolecular interactions, and reaction mechanisms.

Studies on analogous systems, such as adamantane-linked hydrazine-1-carbothioamide derivatives, have utilized DFT calculations to compare the stability of different conformers (e.g., folded vs. extended) and quantify the strength of intermolecular interactions like hydrogen bonds. uzh.ch Similar analyses for this compound could elucidate the preferred three-dimensional structure, which is critical for its interaction with biological targets or its role in directing the stereochemistry of subsequent reactions. Furthermore, computational modeling can predict spectroscopic properties (NMR, IR) to aid in structural characterization and can be used to model reaction pathways, helping to optimize conditions for its synthesis and derivatization. researchgate.net

Exploration of this compound in Novel Chemical Scaffolds for Research Applications

A key area of future research is the use of this compound as a "scaffold," or core structure, for building more complex molecules with potential applications in drug discovery and materials science. The presence of two distinct functional groups—the amine and the amide—allows for orthogonal chemical modifications, enabling the generation of diverse molecular libraries.

In medicinal chemistry, scaffolds like 2-aminothiazole (B372263) have proven to be "privileged structures" that form the basis of numerous therapeutic agents, including kinase inhibitors. nih.govnih.govnih.gov Similarly, this compound could serve as a template for new classes of bioactive compounds. The cyclohexyl ring provides a rigid, three-dimensional framework that can be used to orient substituents in specific spatial arrangements, a critical factor for optimizing binding to biological targets. Its role as a building block for pharmaceuticals is an area of active research. chemimpex.com

Expanding the Scope of Heterocyclic Synthesis Applications Utilizing this compound as a Core Synthon

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound is a promising synthon for the construction of novel heterocyclic systems. The primary amine can act as a nucleophile in cyclization reactions, while the adjacent amide functionality can either participate directly in ring formation or be modified to do so.

For instance, reactions with 1,3-dicarbonyl compounds could lead to the formation of dihydropyrimidine (B8664642) or pyrimidine (B1678525) rings. Condensation with α-haloketones, a key step in the Hantzsch thiazole (B1198619) synthesis, could be explored to generate aminothiazole derivatives. nih.gov Research on related compounds has shown that 2-cyano-N-cyclohexylacetamide can be used to synthesize novel fused heterocycles, such as pyrazoles, through microwave-assisted reactions. researchgate.netresearchgate.net Adapting these strategies to this compound could unlock a vast chemical space of new heterocyclic entities with unique structural and potentially biological properties. The use of amino acids as starting materials for designing and synthesizing new heterocyclic compounds is a subject of significant interest. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-cyclohexylacetamide, and how can purity be validated?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting cyclohexylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation should employ HPLC (C18 column, UV detection at 210–220 nm) and NMR spectroscopy (1H and 13C) to confirm structural integrity and absence of byproducts like unreacted cyclohexylamine or hydrolysis derivatives .

Q. How does the cyclohexyl group influence the compound’s solubility and reactivity?

The cyclohexyl moiety introduces significant steric hindrance and hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing compatibility with lipid membranes in biological systems. Reactivity studies show that the amino group remains nucleophilic, enabling reactions with electrophiles (e.g., aldehydes in Schiff base formation) or acylating agents. Solubility in DMSO or DMF (>50 mg/mL at 25°C) facilitates in vitro assays, while logP values (~1.8) predict moderate membrane permeability .

Q. What analytical techniques are recommended for characterizing degradation products?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS/MS can identify degradation pathways. Hydrolysis under acidic/basic conditions may yield cyclohexylacetic acid or acetamide derivatives, while oxidation (via H2O2 or metal catalysts) could produce imine or nitroxide byproducts . Tandem mass spectrometry with collision-induced dissociation (CID) is critical for structural elucidation of degradation impurities .

Advanced Research Questions

Q. How can chiral resolution of this compound enantiomers be achieved?

The compound’s stereogenic center requires chiral separation via HPLC using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol (90:10 v/v) as the mobile phase. Enantiomeric excess (ee) should be quantified using polarimetry or circular dichroism (CD). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in organic media may selectively esterify one enantiomer .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in reported IC50 values (e.g., enzyme inhibition assays) often arise from assay conditions (pH, ionic strength) or compound aggregation. Researchers should:

- Pre-dissolve the compound in DMSO (<1% final concentration) to avoid solvent interference.

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Perform dose-response curves with rigorous statistical analysis (e.g., nonlinear regression, Hill slopes) .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) can map binding modes to enzymes like cyclooxygenase-2 (COX-2). MD simulations (GROMACS, AMBER) over 100 ns trajectories assess stability of ligand-protein complexes. Key interactions include hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) and hydrophobic contacts with the cyclohexyl group .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Batch-to-batch variability in yield (50–70%) often stems from incomplete amine acylation or side reactions. Process optimization includes:

- Switching to flow chemistry for precise control of reaction parameters (temperature, residence time).

- Using immobilized catalysts (e.g., polymer-supported EDC) to simplify purification.

- Implementing QbD (Quality by Design) principles with DoE (Design of Experiments) to identify critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.